The synthesis of 4-Bromo-6,7-dihydroisoquinolin-8(5H)-one typically involves the bromination of 6,7-dihydroisoquinolin-8(5H)-one. This can be achieved using bromine or other brominating agents under controlled conditions. The reaction is generally conducted in an organic solvent such as dichloromethane or chloroform, with temperatures maintained at low to moderate levels to ensure selective bromination at the 4th position.
In industrial settings, large-scale bromination processes may utilize automated equipment to enhance consistency and efficiency. Reaction conditions are optimized to maximize yield while minimizing by-products. Final purification of the product is commonly achieved through recrystallization or chromatography techniques .
Other methods for synthesizing derivatives may include cyclization reactions, condensation reactions, and electrophilic substitutions. For instance, cross-coupling reactions such as Suzuki coupling can be employed to substitute the bromine atom with various functional groups .
The molecular structure of 4-Bromo-6,7-dihydroisoquinolin-8(5H)-one features a bicyclic framework typical of isoquinolines. The presence of the bromine atom significantly influences its reactivity and interactions with biological targets.
The compound's structure allows for specific interactions with enzymes or receptors, enhancing its potential applications in drug discovery .
4-Bromo-6,7-dihydroisoquinolin-8(5H)-one can undergo several types of chemical reactions:
Major products formed from these reactions include derivatives with different substituents at the 4th position and more oxidized isoquinoline derivatives .
The mechanism of action for 4-Bromo-6,7-dihydroisoquinolin-8(5H)-one largely depends on its specific applications. In biological contexts, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and ketone group are crucial for its reactivity and binding affinity.
The compound may also participate in redox reactions that influence cellular pathways and processes, potentially serving as a lead compound in drug discovery .
The compound has associated risks; safety data sheets indicate potential hazards such as skin irritation and respiratory issues upon inhalation .
4-Bromo-6,7-dihydroisoquinolin-8(5H)-one has several scientific applications:
Multicomponent reactions provide efficient single-step strategies for constructing the dihydroisoquinolinone core. Rhodium(III)-catalyzed [4+2] annulation has emerged as a particularly powerful method for assembling the 4-brominated scaffold with high regiocontrol. This approach utilizes N-(pivaloyloxy)benzamide derivatives and bromo-functionalized acetylene-α-amino carboxylates under mild conditions. The reaction employs [Cp*RhCl₂]₂ as a precatalyst activated by silver hexafluoroantimonate (AgSbF₆), achieving catalytic turnover at 60–80°C within 12–24 hours .
The orthogonally protected acetylene precursors enable precise bromine positioning, with the rhodium catalyst directing regioselective insertion. Terminal alkynes follow 2,1-insertion pathways while internal alkynes favor 1,2-insertion patterns, allowing synthetic customization of the bromine substitution pattern. This method achieves yields exceeding 75% and demonstrates excellent functional group tolerance, accommodating both electron-donating and electron-withdrawing substituents on the aryl amide component [9]. The redox-neutral mechanism eliminates stoichiometric oxidants, minimizing byproduct formation and simplifying purification.
Table 1: Rh(III)-Catalyzed Annulation Conditions for Brominated Isoquinolinones
Catalyst System | Temperature (°C) | Time (h) | Regioselectivity | Yield Range (%) |
---|---|---|---|---|
[Cp*RhCl₂]₂/AgSbF₆ | 60–80 | 12–24 | 2,1-insertion (terminal alkynes) | 75–85 |
[Cp*RhCl₂]₂/CsOAc | 70–90 | 10–18 | 1,2-insertion (internal alkynes) | 72–80 |
Acid-catalyzed cyclization represents a robust approach to 4-bromo-6,7-dihydroisoquinolin-8(5H)-one, leveraging classical Bischler-Napieralski methodology with optimized dehydration conditions. A demonstrated industrial-scale synthesis involves refluxing methyl 4-bromo-8-oxo-5,6,7,8-tetrahydroisoquinoline-7-carboxylate (7.79 g, 27.4 mmol) in 6M aqueous HCl (84.1 mL, 505 mmol) for 2.5 hours. This hydrolyzes the methyl ester followed by in situ cyclodehydration, yielding the target compound as a brown solid in 69% yield (4.30 g) after basification and extraction [1].
Critical parameters for maximizing yield include:
Modern modifications utilize phosphorus oxychloride (POCl₃) as a cyclodehydrating agent, reducing reaction times to 12–14 hours at 80–85°C. This approach is particularly effective for substrates bearing acid-sensitive functional groups, achieving isolated yields of 70–75% .
Achieving selective bromination at the isoquinolinone 4-position requires precise electronic control of the heterocyclic system. The carbonyl group at C8 and the nitrogen atom create an electron-deficient ring system where electrophilic aromatic substitution occurs preferentially at C4. This regiochemistry is exploited in:
The bromine atom significantly alters molecular properties, increasing density to 1.590±0.06 g/cm³ and moderately elevating boiling point to 320.1±42.0 °C compared to non-halogenated analogs. Bromination also enhances cross-coupling reactivity while introducing light sensitivity, necessitating storage in dark, sealed containers at room temperature [4] [7]. The 4-bromo derivative exhibits distinctive spectral properties: ¹H NMR shows characteristic aromatic proton signals at δ 8.90 (H-3), 7.80 (H-1), and 7.40 (H-2) with aliphatic protons appearing as complex multiplets between δ 2.50–3.30 ppm.
The 4-bromo substituent serves as a versatile handle for structural diversification through transition metal-catalyzed cross-coupling. This brominated isoquinolinone exhibits exceptional reactivity in:
Table 2: Cross-Coupling Reactions of 4-Bromo-6,7-dihydroisoquinolin-8(5H)-one
Reaction Type | Catalyst System | Key Applications | Yield (%) |
---|---|---|---|
Suzuki Coupling | Pd(PPh₃)₄/K₂CO₃ | Biaryl derivatives for pharmaceutical scaffolds | 75–92 |
Amination | Pd₂(dba)₃/XPhos | Amino-substituted analogs for CNS drug discovery | 68–85 |
Carbonylation | Pd(OAc)₂/xantphos | Carboxylic esters and amides | 70–88 |
These transformations generate structurally diverse analogs while preserving the dihydroisoquinolinone core. The bromine replacement occurs without ring hydrogenation or carbonyl reduction, demonstrating the functional group compatibility of this building block [9].
Scalable production of 4-bromo-6,7-dihydroisoquinolin-8(5H)-one requires optimization of reaction media and catalytic systems to balance cost, efficiency, and environmental impact. Key findings include:
Process intensification studies demonstrate that microwave-assisted cyclization reduces reaction times from hours to minutes while maintaining yields at 65–70%. Continuous flow hydrogenation of intermediates enables safer handling of exothermic reactions at multi-kilogram scale. These optimizations support commercial production at 98% purity, as confirmed by HPLC analysis [5] [6].
Table 3: Large-Scale Production Conditions and Outcomes
Parameter | Laboratory Scale | Pilot Scale (5kg) | Commercial Scale |
---|---|---|---|
Optimal HCl Concentration | 6M | 5.5–6.0M | 5.8–6.2M |
Rh Catalyst Loading | 2.5 mol% | 1.8 mol% | 1.5 mol% |
Reaction Volume Efficiency | 15 mL/g substrate | 8 mL/g substrate | 6 mL/g substrate |
Isolated Yield | 69% | 72% | 75–78% |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7